(3-Ethoxy-5-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

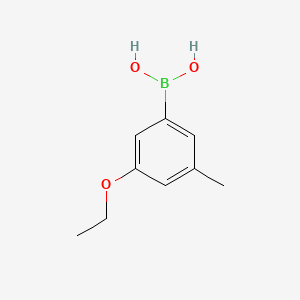

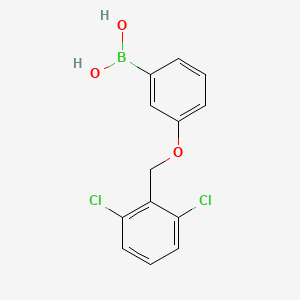

“(3-Ethoxy-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It is a derivative of boronic acid, which is a compound that contains a boron atom bonded to three oxygen atoms .

Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-5-methylphenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to two carbon atoms), a methyl group (a carbon atom bonded to three hydrogen atoms), and a boronic acid group (a boron atom bonded to two hydroxyl groups) attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “(3-Ethoxy-5-methylphenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions , and can undergo protodeboronation, a process where the boron atom is removed .Scientific Research Applications

-

Boronic Acid-Containing Hydrogels

- Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit properties such as glucose-sensitivity, reversibility, and self-healing .

- Methods : These hydrogels are synthesized and their properties are studied. They include macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .

- Results : These materials have found important applications in many areas, especially in biomedical areas. They are used in the design of various glucose sensors and self-regulated insulin delivery devices .

-

Material-Binding Peptides (MBPs)

- Application : MBPs have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .

- Methods : Progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

- Results : MBPs have transformative power for various industrial applications. An emphasis is given to MBPs’ role in detecting and quantifying microplastics in high throughput, distinguishing microplastics from other environmental particles, and thereby assisting to close an analytical gap in food safety and monitoring of environmental plastic pollution .

-

Photocatalysis

- Application : Polymeric carbon nitride is a distinctive porous material among the metal–organic frameworks (MOFs), with unique physical, chemical and mechanical properties . MOF-based composites possess ample applications in modern chemistry .

- Methods : Various MOF-based composites have been designed with revamped properties appropriate to the application by altering and fabricating MOF in situ or using a post-synthetic approach .

- Results : The boundless topologies and morphologies of MOF combined with other chemical entities have provided opportunities in various fields, including catalysis, gas storage, and sensors .

-

Metal–Organic Framework-5 (MOF-5)

- Application : MOF-5 with a Zn (II) cluster and terephthalic acid is a distinctive porous material among the MOFs, with unique physical, chemical, and mechanical properties . MOF-5 based composites possess ample applications in modern chemistry .

- Methods : Various MOF-5 based composites have been designed with revamped properties appropriate to the application by altering and fabricating MOF-5 in situ or using a post-synthetic approach .

- Results : The boundless topologies and morphologies of MOF-5 combined with other chemical entities have provided opportunities in various fields, including catalysis, H2 and CO2 storage, and sensors .

Future Directions

properties

IUPAC Name |

(3-ethoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSSQITZDLDPSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681644 |

Source

|

| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxy-5-methylphenyl)boronic acid | |

CAS RN |

1256346-05-0 |

Source

|

| Record name | B-(3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)